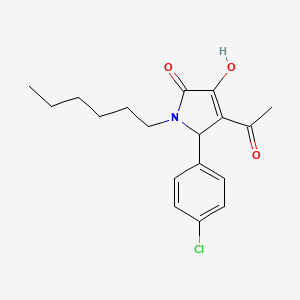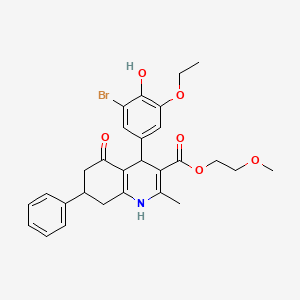![molecular formula C16H16ClNO2S B5197710 2-(4-chloro-2-methylphenoxy)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5197710.png)
2-(4-chloro-2-methylphenoxy)-N-[3-(methylthio)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-2-methylphenoxy)-N-[3-(methylthio)phenyl]acetamide, also known as CGP 7930, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been widely used in scientific research due to its ability to modulate the activity of mGluR5, which has been implicated in a variety of neurological and psychiatric disorders.
作用機序
As a selective antagonist of mGluR5, 2-(4-chloro-2-methylphenoxy)-N-[3-(methylthio)phenyl]acetamide 7930 binds to the receptor and prevents its activation by glutamate, a neurotransmitter that is involved in many brain functions. By blocking mGluR5 activity, 2-(4-chloro-2-methylphenoxy)-N-[3-(methylthio)phenyl]acetamide 7930 can modulate the release of other neurotransmitters and affect various signaling pathways in the brain.
Biochemical and Physiological Effects:
2-(4-chloro-2-methylphenoxy)-N-[3-(methylthio)phenyl]acetamide 7930 has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. For example, it has been shown to reduce the release of dopamine in the nucleus accumbens, a brain region involved in reward and addiction. It has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
実験室実験の利点と制限
One advantage of using 2-(4-chloro-2-methylphenoxy)-N-[3-(methylthio)phenyl]acetamide 7930 in lab experiments is its selectivity for mGluR5, which allows researchers to specifically target this receptor without affecting other glutamate receptors. However, one limitation is that 2-(4-chloro-2-methylphenoxy)-N-[3-(methylthio)phenyl]acetamide 7930 has relatively low potency compared to other mGluR5 antagonists, which can make it difficult to achieve the desired effects at lower doses.
将来の方向性
There are many potential future directions for research involving 2-(4-chloro-2-methylphenoxy)-N-[3-(methylthio)phenyl]acetamide 7930 and mGluR5. For example, studies could investigate the effects of mGluR5 antagonism on other brain regions and neurotransmitter systems, or explore the potential therapeutic applications of mGluR5 antagonists in neurological and psychiatric disorders. Additionally, researchers could develop more potent and selective mGluR5 antagonists that could be used in a wider range of experiments.
合成法
2-(4-chloro-2-methylphenoxy)-N-[3-(methylthio)phenyl]acetamide 7930 can be synthesized using a multi-step process that involves the reaction of 4-chloro-2-methylphenol with 3-methylthiophenol to form the intermediate 2-(4-chloro-2-methylphenoxy)-N-(3-methylthiophenyl)acetamide. This intermediate is then reacted with acetic anhydride to yield the final product, 2-(4-chloro-2-methylphenoxy)-N-[3-(methylthio)phenyl]acetamide.
科学的研究の応用
2-(4-chloro-2-methylphenoxy)-N-[3-(methylthio)phenyl]acetamide 7930 has been used extensively in scientific research to study the role of mGluR5 in various physiological and pathological processes. For example, studies have shown that mGluR5 activation is involved in the regulation of synaptic plasticity, learning and memory, and drug addiction. 2-(4-chloro-2-methylphenoxy)-N-[3-(methylthio)phenyl]acetamide 7930 has been used to investigate the effects of mGluR5 antagonism on these processes.
特性
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(3-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-11-8-12(17)6-7-15(11)20-10-16(19)18-13-4-3-5-14(9-13)21-2/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBELNODGLFTPMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[4-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5197629.png)
![N-cyclohexyl-N-methyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5197636.png)

![4-[(cyclopropylamino)methylene]-2-(4-nitrophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5197663.png)
![4-(1H-benzimidazol-2-ylthio)-7-[(4-methyl-1-piperazinyl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B5197668.png)

![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5197686.png)
![1,4-dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5197718.png)

![4-{1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}thiomorpholine](/img/structure/B5197735.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4(3H)-quinazolinone](/img/structure/B5197739.png)

![2-[(2-biphenylylamino)methyl]-5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5197744.png)
![N-({[2-(1,3-benzothiazol-2-yl)-4,6-dichlorophenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5197747.png)